Regiochemical Differentiation: 2-Propanoic Acid vs. 3-Propanoic Acid Substitution on the Quinolinone Core
2-(2-Oxo-1H-quinolin-3-yl)propanoic acid is a regioisomer of 3-(2-oxo-1H-quinolin-3-yl)propanoic acid (CAS 37618-03-4), distinguished by the attachment point of the propanoic acid side chain. In the target compound, the carboxylic acid-bearing carbon is directly connected to the quinolinone C3 position, creating a branched structure. In the comparator, the propanoic acid chain is linear, with the carboxylic acid group located one carbon further from the heterocyclic core. This regioisomerism is not trivial; it alters the spatial orientation of the carboxylic acid group, which is critical for subsequent derivatization and molecular recognition events [1][2].
| Evidence Dimension | Structure (regiochemistry) |
|---|---|
| Target Compound Data | 2-(2-oxo-1H-quinolin-3-yl)propanoic acid: branched propanoic acid at C3 of quinolinone; SMILES: CC(C(=O)O)c1cc2ccccc2[nH]c1=O |
| Comparator Or Baseline | 3-(2-oxo-1H-quinolin-3-yl)propanoic acid (CAS 37618-03-4): linear propanoic acid at C3; SMILES: O=C(O)CCc1cc2ccccc2[nH]c1=O |
| Quantified Difference | The target compound is a branched isomer; the comparator is a linear isomer. This difference impacts steric hindrance, conformational flexibility, and potential for chiral synthesis. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature from vendor databases. |
Why This Matters
Procurement of the incorrect regioisomer can lead to failure in synthetic routes relying on specific steric constraints or in biological assays where precise spatial presentation of the carboxyl group is required for target engagement.
- [1] Chembase.cn. 2-(2-oxo-1H-quinolin-3-yl)propanoic acid (EN300-7445421) Product Information. http://www.chembase.cn. View Source
- [2] Chembase.cn. 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (EN300-118139) Product Information. http://www.chembase.cn/substance-522786.html. View Source
